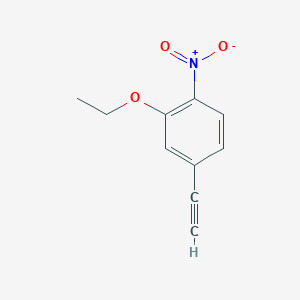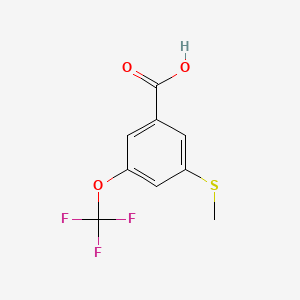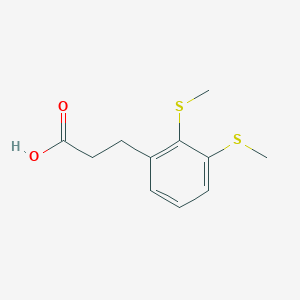
(2,3-Bis(methylthio)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Bis(methylthio)phenyl)propanoic acid is an organic compound characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the use of thiolation reactions where methylthiol is introduced to a phenyl ring under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the thiolation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2,3-Bis(methylthio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the methylthio groups or to modify the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
(2,3-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (2,3-Bis(methylthio)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The methylthio groups can participate in binding interactions, while the propanoic acid moiety can influence the compound’s overall reactivity and stability. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
(2-Methylthio)phenylpropanoic acid: Similar structure but with only one methylthio group.
(3-Methylthio)phenylpropanoic acid: Similar structure but with the methylthio group in a different position.
(2,3-Dimethylphenyl)propanoic acid: Similar structure but with methyl groups instead of methylthio groups.
Uniqueness
(2,3-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and potential applications. The specific positioning of these groups on the phenyl ring also contributes to its distinct properties compared to similar compounds.
特性
分子式 |
C11H14O2S2 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC名 |
3-[2,3-bis(methylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O2S2/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChIキー |
QZOLYACNEZTWFA-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1SC)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



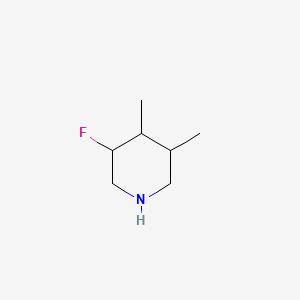
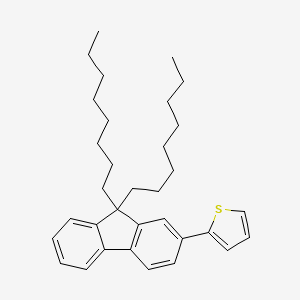
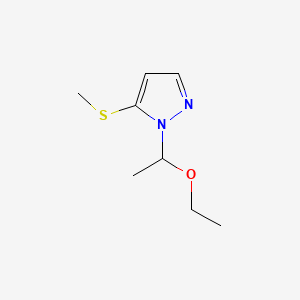
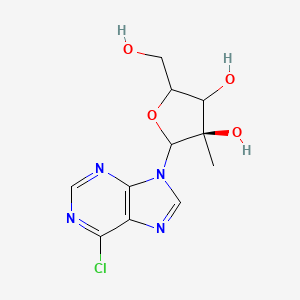
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
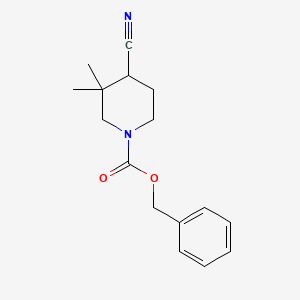
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
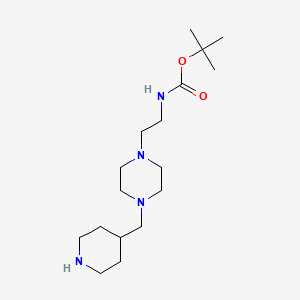
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778415.png)
